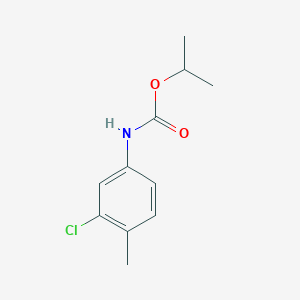

Isopropyl 3-chloro-4-methylphenylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUNGEJMHKZHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Chemistry Applications: Chiral Separations and Molecular Recognition

Development and Characterization of Chiral Stationary Phases (CSPs) Incorporating 3-chloro-4-methylphenylcarbamate Derivatives

The foundation of modern chiral chromatography lies in the design and synthesis of effective CSPs. The introduction of 3-chloro-4-methylphenylcarbamate groups onto robust polymer backbones has yielded a new generation of selectors with enhanced enantioselectivity. The specific electronic properties conferred by the chloro and methyl substituents on the phenylcarbamate group—an electron-withdrawing halogen and an electron-donating alkyl group—are believed to augment the enantioselective interactions necessary for chiral discrimination. researchgate.netfagg.be These interactions include hydrogen bonding, π-π interactions, and dipole-dipole interactions, which collectively create a complex chiral environment that can differentiate between enantiomers.

Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose (B160209), are the most widely used and successful chiral selectors for liquid chromatography. nih.govchromatographyonline.com The derivatization of these natural polymers with 3-chloro-4-methylphenylcarbamate has led to the development of highly effective CSPs.

Cellulose tris(3-chloro-4-methylphenylcarbamate) is a notable example, demonstrating broad chiral recognition capabilities across various classes of compounds. chromatographyonline.comphenomenex.com Research has shown that this CSP offers alternative selectivity compared to the more traditional cellulose tris(3,5-dimethylphenylcarbamate). chromatographyonline.comphenomenex.com Studies involving over 180 racemates of pharmaceutical interest have confirmed that cellulose tris(3-chloro-4-methylphenylcarbamate) provides a powerful alternative for resolving challenging racemic mixtures. chromatographyonline.com These CSPs are prepared by coating or immobilizing the cellulose derivative onto a silica (B1680970) support, creating stable and robust columns for chromatographic applications. researchgate.net

Similarly, amylose derivatives incorporating the 3-chloro-4-methylphenylcarbamate moiety have been developed. mdpi.comnih.gov The helical structure of the amylose backbone, combined with the carbamate (B1207046) substituents, creates a well-defined chiral groove capable of stereoselective interactions. mdpi.com Comparative studies have indicated that the nature and position of substituents on the phenylcarbamate group significantly influence enantioselectivity and even the elution order of enantiomers. nih.gov For instance, the chiral recognition of certain analytes was found to be generally better with amylose tris-(3-chloro-5-methylphenyl carbamate) than with the tris-(3-chloro-4-methylphenyl carbamate) derivative, highlighting the subtle structural effects that govern molecular recognition. mdpi.comnih.gov

| Chiral Selector | Support | Key Features | Typical Applications | Reference |

|---|---|---|---|---|

| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Silica Gel | Offers alternative selectivity to traditional CSPs; robust and stable for various mobile phases. | Separation of a wide range of pharmaceutical racemates. | chromatographyonline.comphenomenex.com |

| Amylose tris(3-chloro-4-methylphenylcarbamate) | Silica Gel | Helical structure provides a well-defined chiral environment; enantioselectivity is sensitive to substituent positions. | Resolution of neutral, basic, and acidic analytes. | researchgate.netmdpi.com |

Cyclofructans (CFs) are another class of macrocycles that have emerged as powerful chiral selectors. researchgate.netnih.gov A series of novel aromatic derivatives of cyclofructan 6 (CF6) have been synthesized and evaluated as CSPs for HPLC. Among these, the 3-chloro-4-methylphenyl (3C4MP) derivative has shown significant potential. researchgate.net

The preparation of these CSPs involves attaching the 3-chloro-4-methylphenylcarbamate moieties to the CF6 backbone. Research has explored the effect of the degree of substitution on chiral recognition efficacy. It was found that substituting the CF6 selector with more than two moieties significantly improves chiral recognition, with an optimal degree of substitution identified as five. researchgate.net These CF6-based CSPs have demonstrated improved enantioselectivity over some existing commercially available stationary phases, indicating their promise for future applications. researchgate.netnih.gov

| Code | Carbamate Substituent | Average Substitution Degree | Avg. Bonding Density (µmol/m²) | Reference |

|---|---|---|---|---|

| 3C4MP | 3-Chloro-4-methylphenyl | 5 | 0.50 | researchgate.net |

Cyclodextrins (CDs) are cyclic oligosaccharides that have been extensively used as chiral selectors due to their unique toroidal shape, which features a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov Derivatizing CDs with substituted phenylcarbamate groups enhances their chiral recognition capabilities, making them highly versatile CSPs. nih.gov

A per(3-chloro-4-methyl)phenylcarbamate-β-CD clicked chiral stationary phase has been developed and studied in detail. nih.gov The synthesis of such CSPs often employs "click chemistry" to covalently bond the functionalized CD to the silica support, resulting in a stable and robust phase. nih.govpreprints.org This particular CSP has demonstrated excellent enantioselectivity for a wide range of model racemic compounds, including aromatic alcohols, flavonoids, β-blockers, and amino acids. nih.gov Comparative studies have highlighted the importance of the 3-chloro-4-methyl functionality in significantly improving enantioselectivities when compared to a reference perphenylcarbamate-β-CD clicked CSP. nih.gov The results suggest that multiple interaction mechanisms between the functionalized CD and the analytes are responsible for the high resolution achieved. nih.gov

Enantioseparation Methodologies Utilizing 3-chloro-4-methylphenylcarbamate CSPs

CSPs incorporating the 3-chloro-4-methylphenylcarbamate moiety are employed in various chromatographic techniques for the effective resolution of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two predominant methodologies where these phases have demonstrated exceptional performance.

HPLC is the most widely used technique for chiral separations, and CSPs based on 3-chloro-4-methylphenylcarbamate derivatives have proven to be highly effective across different HPLC modes. nih.govnih.gov These modes include normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development to resolve a broad spectrum of chiral compounds. chromatographyonline.comnih.gov

Polysaccharide-based CSPs, such as cellulose tris(3-chloro-4-methylphenylcarbamate), have been successfully used to separate the enantiomers of various chiral sulfoxides with very high separation factors. nih.govnih.gov High resolutions have been achieved in both polar organic and hydrocarbon-alcohol mobile phases. nih.gov Similarly, cyclodextrin-based CSPs with this moiety have achieved baseline separation for numerous racemic drugs. nih.gov The choice of mobile phase composition is crucial and can significantly impact retention, selectivity, and resolution. For example, the per(3-chloro-4-methyl)phenylcarbamate-β-CD CSP has been shown to achieve resolution values over 10 for flavonoids using both normal phase and polar organic mobile phases. nih.gov

| Analyte Class | Chiral Stationary Phase | Mobile Phase Mode | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Sulfoxides | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Polar Organic / Normal Phase | Achieved very high separation factors. | nih.gov |

| Pharmaceuticals | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Normal / Polar Organic / Reversed Phase | Demonstrated alternative selectivity for over 180 racemates. | chromatographyonline.com |

| Flavonoids, β-blockers | Per(3-chloro-4-methyl)phenylcarbamate-β-CD | Normal / Polar Organic | Achieved resolution values (Rs) > 10 for flavonoids. | nih.gov |

| Various Racemates | (3-chloro-4-methylphenylcarbamate)-HP-β-CD | Reversed Phase | Successfully separated 56 different racemic compounds. | nih.gov |

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase component. researchgate.netnih.govnih.gov Polysaccharide-based CSPs, including those with 3-chloro-4-methylphenylcarbamate derivatives, are extensively used in SFC. researchgate.netfagg.be

The performance of these CSPs in SFC is excellent, with high success rates achieved using alcohol co-solvents (modifiers) like methanol, ethanol, or isopropanol (B130326) mixed with CO2. chiraltech.com Immobilized polysaccharide phases, such as CHIRALPAK® IM-3 which is cellulose tris(3-chloro-4-methylphenylcarbamate), are particularly well-suited for SFC. chiraltech.com Their covalent bonding to the silica matrix provides high stability and allows for the use of a wider range of organic solvents as modifiers compared to coated phases. chiraltech.comchiraltech.com This expanded solvent compatibility can unlock unique selectivity profiles for difficult-to-separate enantiomers. chiraltech.com The combination of the unique recognition abilities of 3-chloro-4-methylphenylcarbamate selectors and the favorable properties of SFC results in a highly efficient and rapid method for enantiomeric resolution. researchgate.netnih.gov

| Chiral Selector Type | CSP Example | Typical Mobile Phase | Advantages in SFC | Reference |

|---|---|---|---|---|

| Immobilized Polysaccharide | Cellulose tris(3-chloro-4-methylphenylcarbamate) | CO₂ with alcohol modifiers (MeOH, EtOH, 2-PrOH) | High speed, high efficiency, broad solvent compatibility, robust performance. | researchgate.netnih.govchiraltech.com |

Nano-Liquid Chromatography (nano-LC) and Capillary Electrochromatography (CEC) Applications

Cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully utilized as a chiral selector in the fabrication of robust chiral stationary phases (CSPs) for miniaturized separation techniques, specifically nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC). nih.govresearchgate.net These techniques are advantageous due to their minimal consumption of solvents and samples, making them environmentally friendly and suitable for analyzing small-volume samples. researchgate.net

The CSP, created by coating cellulose tris(3-chloro-4-methylphenylcarbamate) onto silica particles, has demonstrated high chiral recognition capabilities for a variety of compounds. nih.govchromatographyonline.com Capillary columns packed with this CSP are noted for their stability and utility in conjunction with polar organic mobile phases. nih.govresearchgate.net

In comparative studies between nano-LC and CEC using the same packed capillary columns, CEC often exhibits superior performance. Research on the enantiomeric separation of FMOC-amino acids revealed that CEC provided better peak efficiencies and higher resolution, enabling the chiral discrimination of more compounds compared to nano-LC under identical conditions. nih.gov For instance, one study successfully separated 19 out of 23 FMOC-amino acid enantiomers using nano-LC, while CEC managed to resolve 20 of them. nih.gov This enhancement in CEC is attributed to the plug-like flow profile generated by the electroosmotic flow (EOF), which reduces band broadening compared to the parabolic flow profile in pressure-driven nano-LC. nih.govnih.gov

The applicability of this CSP in nano-LC and CEC extends to the analysis of various drug families, including neutral drugs like thalidomide. researchgate.net The development of these miniaturized systems with cellulose tris(3-chloro-4-methylphenylcarbamate) represents a significant advancement in enantioselective analysis, offering high efficiency and resolution in a resource-conscious format. nih.govnih.gov

Optimization of Chromatographic Parameters for Enhanced Enantioseparation Efficiency

The successful enantioseparation of chiral compounds using a stationary phase based on cellulose tris(3-chloro-4-methylphenylcarbamate) is highly dependent on the careful optimization of several chromatographic parameters. These include the composition of the mobile phase, the nature and concentration of additives, column temperature, and flow rate.

The composition of the mobile phase, particularly the use of additives, plays a pivotal role in modulating the retention, selectivity, and resolution of enantiomers on CSPs derived from cellulose tris(3-chloro-4-methylphenylcarbamate). nih.gov Additives are crucial for improving peak shapes and enhancing enantioseparations, especially for polar or ionizable compounds. fagg-afmps.bedaneshyari.com

Basic and Acidic Additives: Basic additives, such as isopropylamine (B41738) (IPA) or diethylamine (B46881) (DEA), and acidic additives, like trifluoroacetic acid (TFA) or acetic acid (AcA), are commonly employed to suppress the ionization of acidic and basic analytes, respectively. fagg-afmps.bedaneshyari.com This suppression minimizes undesirable interactions with residual silanol (B1196071) groups on the silica support and enhances the specific chiral recognition interactions with the CSP. fagg-afmps.beresearchgate.net

For basic compounds, an acidic additive is typically used, while for acidic compounds, a basic additive is added to the mobile phase. nih.gov Interestingly, the simultaneous use of both an acidic additive (TFA) and a basic additive (IPA) in the mobile phase has been shown to significantly increase enantioselectivity for a broad range of pharmaceutical compounds compared to using either additive individually. nih.govresearchgate.net This dual-additive approach can, however, lead to the formation of salt complexes, which necessitates careful optimization of their concentrations. nih.govresearchgate.net

Non-polar Additives: In normal-phase or polar organic modes, the addition of a non-polar solvent like n-hexane to a polar mobile phase (e.g., acetonitrile) can also influence enantioselectivity. A multivariate approach has shown that the n-hexane content is a significant factor affecting enantioresolution for basic drugs. nih.gov

The following table summarizes the effects of different mobile phase additives on the enantioseparation of various analytes using a cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP.

| Additive(s) | Analyte Type | Primary Effect | Observed Outcome | Reference |

|---|---|---|---|---|

| Isopropylamine (IPA) / Diethylamine (DEA) | Acidic Compounds | Suppresses analyte ionization; interacts with the CSP. | Improved peak shape and resolution. DEA was found to give better results than other bases in one study. | nih.gov |

| Trifluoroacetic Acid (TFA) / Acetic Acid (AcA) | Basic Compounds | Suppresses analyte ionization; masks active silanol sites. | Enhanced elution, enantioseparation, and improved peak symmetry. | fagg-afmps.beresearchgate.net |

| Isopropylamine (IPA) + Trifluoroacetic Acid (TFA) | Various Pharmaceutical Compounds | Combined effect of suppressing ionization and modulating CSP interaction. | Significant increase in enantioselectivity compared to individual additives. | nih.govresearchgate.net |

| n-Hexane | Basic Drugs (in polar organic mode) | Modulates mobile phase polarity and interaction with the CSP. | Found to be a significant factor influencing enantioresolution. | nih.gov |

Column temperature and mobile phase flow rate are critical parameters that must be optimized to achieve a balance between high resolution and reasonable analysis time. researchgate.netmdpi.com

Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Van 't Hoff analysis often reveals that enantioseparation on polysaccharide-based CSPs is typically enthalpy-driven. nih.gov Varying the temperature can alter the interaction kinetics between the analytes and the CSP, thereby influencing selectivity and resolution. In some cases, increasing the column temperature can reduce the retention time significantly while maintaining or even improving the resolution factor. researchgate.net For example, in the HPLC enantioseparation of omeprazole, increasing the temperature from 25°C to 45°C more than halved the elution time while improving the resolution. researchgate.net Conversely, for other compounds, lower temperatures may be required to enhance the stability of the transient diastereomeric complexes, leading to better separation.

Flow Rate: The flow rate of the mobile phase directly impacts column efficiency (plate number) and analysis time. While higher flow rates reduce analysis time, they can also lead to a decrease in efficiency and, consequently, resolution, as predicted by the van Deemter equation. mdpi.comsemanticscholar.org Therefore, an optimal flow rate must be determined to maximize resolution without unduly prolonging the analysis. For instance, studies on liquid crystalline mixtures evaluated flow rates of 0.3, 0.5, and 1 mL·min⁻¹ to find the best compromise between separation quality and speed. mdpi.comsemanticscholar.org

The table below illustrates the typical effects of optimizing these two parameters.

| Parameter | Effect of Increase | Effect of Decrease | Optimization Goal | Reference |

|---|---|---|---|---|

| Column Temperature | Decreases retention time; can increase or decrease resolution depending on the analyte/CSP system. | Increases retention time; often improves resolution for enthalpy-driven separations. | Achieve baseline separation with the shortest possible analysis time. | researchgate.netnih.gov |

| Flow Rate | Decreases analysis time; can decrease column efficiency and resolution. | Increases analysis time; can increase column efficiency and resolution up to an optimal point. | Balance between high throughput and achieving the required resolution. | mdpi.comsemanticscholar.org |

The performance of a chiral stationary phase is fundamentally determined by its physical and chemical characteristics, including the amount of the chiral selector loaded onto the support material and the properties of the support particles themselves. nih.govresearchgate.net

Chiral Selector Loading: The concentration, or loading, of cellulose tris(3-chloro-4-methylphenylcarbamate) on the silica support is a critical factor. nih.gov A higher loading of the chiral selector generally increases the number of available chiral recognition sites, which can lead to stronger retention and potentially higher enantioselectivity. However, an excessively high loading might lead to a decrease in column efficiency due to mass transfer limitations. Studies have investigated the effect of chiral selector loading on the separation of enantiomers, demonstrating its direct impact on the chromatographic performance in both nano-LC and CEC. nih.gov

Computational Chemistry and Spectroscopic Investigations in Chiral Studies

In Silico Modeling Approaches for Predicting Chiral Separation Behavior

In silico modeling has become an indispensable tool for understanding and predicting the chiral separation of phenylcarbamate derivatives. scilit.com These computational approaches are particularly valuable in the study of interactions between a chiral analyte and a chiral stationary phase (CSP), a common scenario for separating enantiomers via high-performance liquid chromatography (HPLC). For instance, derivatives of Isopropyl 3-chloro-4-methylphenylcarbamate, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), are utilized as effective CSPs. nih.govchromatographyonline.com

Computational models are employed to simulate the docking of enantiomers onto the CSP surface. By calculating the interaction energies for each enantiomer, researchers can predict which one will bind more strongly, and thus have a longer retention time in a chromatographic system. Methods like Monte Carlo simulations can randomly generate various positions and orientations of the enantiomers on the CSP surface to identify the most stable binding conformations. scilit.com The results of these energy calculations often correlate well with experimental chromatographic results, validating the predictive power of the models. scilit.com These predictive capabilities accelerate the design and selection of optimal CSPs and mobile phases for separating specific chiral compounds. chiralpedia.com

Table 1: Key Parameters in In Silico Modeling for Chiral Separation

| Parameter | Description | Relevance in Predicting Separation |

| Interaction Energy | The calculated energy of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the analyte and the chiral stationary phase. | A significant difference in interaction energies between two enantiomers suggests a high likelihood of successful chiral separation. |

| Binding Conformation | The three-dimensional orientation of the analyte when docked with the chiral selector. | Analysis of the most stable conformations reveals the specific molecular interactions responsible for chiral recognition. |

| Separation Factor (α) | A predicted value based on the ratio of binding affinities of the two enantiomers. | Higher predicted α values indicate better separation efficiency. |

Quantum Chemical Calculations for Conformational Analysis and Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic and structural properties that govern chiral recognition. nih.govresearchgate.net These methods are used to perform detailed conformational analysis of this compound, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them.

By understanding the preferred conformation of the molecule, scientists can more accurately model its interaction with other chiral molecules. Quantum calculations are used to determine the interaction energies between the enantiomers of a chiral compound and a chiral selector with high accuracy. scilit.com These calculations can dissect the contributions of different types of intermolecular forces, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for enantioselective binding. scilit.com For phenylcarbamates, the carbamate (B1207046) group is a key site for these interactions. The electron density on this group, influenced by substituents on the phenyl ring, plays a significant role in the strength of these interactions.

Table 2: Interaction Energy Contributions Calculated via Quantum Chemistry

| Type of Interaction | Description | Importance in Chiral Recognition |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other electronegative atoms. | Often a primary driver of chiral recognition, providing strong and highly directional binding. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for compounds with phenyl groups, contributing to the stability of the analyte-selector complex. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The specific orientation of dipoles in enantiomers can lead to differential interactions with a chiral selector. |

| Steric Hindrance | Repulsive forces that arise when atoms are forced closer than their van der Waals radii allow. | Differences in the spatial arrangement of atoms in enantiomers can result in one enantiomer fitting more favorably into a chiral binding site. |

Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., Circular Dichroism for Absolute Configuration Assignment)

Spectroscopic techniques provide experimental data that complements computational findings. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules. spark904.nl CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spark904.nl Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign.

A key application of this technique is the determination of the absolute configuration of a chiral molecule. spark904.nl This is achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific, known configuration (e.g., the R- or S-enantiomer). researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute configuration. spark904.nl This is particularly valuable when traditional methods like X-ray crystallography are not feasible. spark904.nl Vibrational Circular Dichroism (VCD), which operates in the infrared region, is another variant of this technique used for the same purpose. spark904.nl

These spectroscopic methods not only help in assigning absolute configurations but also provide insights into the conformational dynamics of chiral molecules in solution.

Table 3: Spectroscopic Techniques in Chiral Analysis

| Technique | Principle | Application for this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration by comparing experimental spectra with quantum chemical predictions. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. | Provides detailed structural and conformational information in addition to absolute configuration. |

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Use of chiral additives to induce chemical shift differences between enantiomers in their NMR spectra. | Can be used to determine enantiomeric purity and study diastereomeric interactions. |

Environmental Research Paradigms and Fate Assessment Methodologies for Chiral Compounds

Analytical Methodologies for Enantioselective Environmental Monitoring

Effective environmental monitoring of chiral pollutants hinges on the availability of robust analytical techniques capable of enantioselective separation and quantification. For carbamates such as Isopropyl 3-chloro-4-methylphenylcarbamate, several chromatographic methods have proven effective.

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) is a cornerstone technique in this field. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the separation of a wide array of chiral compounds. Specifically, cellulose tris(3-chloro-4-methylphenylcarbamate) has been successfully utilized as a CSP for enantioseparations, indicating its direct relevance for analyzing the subject compound. nih.gov These separations are often achieved using nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC), which offer high resolution and sensitivity. nih.gov

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also represent viable analytical avenues for chiral pesticide analysis. The choice of technique often depends on the physicochemical properties of the specific compound and the matrix in which it is being analyzed.

A summary of common analytical techniques for chiral pesticide analysis is presented in the table below.

| Analytical Technique | Common Detectors | Chiral Selector | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | Polysaccharide-based Chiral Stationary Phases (e.g., cellulose or amylose derivatives) | Wide applicability, robust, various separation modes (normal-phase, reversed-phase, polar organic) |

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) | Cyclodextrin-based Chiral Stationary Phases | High resolution, suitable for volatile and thermally stable compounds |

| Supercritical Fluid Chromatography (SFC) | UV-Vis, Mass Spectrometry (MS) | Polysaccharide-based Chiral Stationary Phases | Fast separations, reduced organic solvent consumption, suitable for thermally labile compounds |

| Capillary Electrophoresis (CE) | UV-Vis, Laser-Induced Fluorescence (LIF) | Cyclodextrins, chiral surfactants | High efficiency, small sample volume requirements |

Research on Enantioselective Transformation Pathways of Chiral Pollutants (e.g., Biotic vs. Abiotic Degradation)

Once released into the environment, chiral compounds like this compound are subject to various transformation processes that can be either biotic (mediated by living organisms) or abiotic (physicochemical processes). A critical aspect of their environmental fate is the enantioselectivity of these degradation pathways.

Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered non-enantioselective in achiral environmental media. mdpi.com However, the presence of chiral surfaces in the environment, such as soil minerals or humic substances, could potentially induce enantioselectivity in these processes, although this is less commonly observed than in biotic degradation. The light-absorbing properties of carbamates can contribute to their rapid decomposition through photodegradation under aqueous conditions, which generally reduces the likelihood of long-term contamination. who.int

The differential degradation rates of enantiomers can lead to a shift in the enantiomeric fraction (EF) of a chiral pollutant over time, providing a valuable indicator of the types of degradation processes occurring in the environment.

Theoretical Models for Predicting Environmental Distribution and Persistence of Carbamate (B1207046) Structures

Predicting the environmental fate of pesticides is essential for regulatory purposes and risk assessment. For carbamate structures, various theoretical models are employed to estimate their distribution and persistence.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that relate the chemical structure of a compound to its physicochemical properties, environmental fate, and toxicity. mdpi.comnih.gov These models can be used to predict properties such as water solubility, soil adsorption coefficient (Koc), and half-life in different environmental compartments. researchgate.net For carbamates, QSAR models can help to estimate their potential for leaching into groundwater, their persistence in soil, and their bioaccumulation potential. mdpi.com The development of robust QSAR models is crucial for screening new and existing chemicals for potential environmental risks. mdpi.comljmu.ac.uk

System Dynamics Models: System dynamics modeling can be used to simulate the degradation process of carbamates in specific environmental systems, such as soil and water. researchgate.net These models can incorporate various factors that influence degradation, including microbial activity, temperature, pH, and soil moisture. who.int By simulating the complex interactions within an ecosystem, these models can provide valuable insights into the persistence and concentration of carbamates over time. researchgate.net

Fugacity Models: Fugacity models are used to predict the partitioning of chemicals between different environmental compartments, such as air, water, soil, and biota. These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase. By calculating the fugacity capacity of each compartment, these models can estimate the environmental distribution of a pesticide at equilibrium.

Considerations for Studying Chiral Isomers in Environmental Processes

The study of chiral isomers in environmental processes requires careful consideration of several factors to ensure accurate and meaningful results.

A primary consideration is the potential for enantioselective toxicity . One enantiomer of a chiral pesticide may be significantly more toxic to non-target organisms than the other. nih.govnih.gov Therefore, assessing the toxicity of the racemic mixture alone can be misleading and may underestimate the true environmental risk. nih.gov

Enantioselective degradation is another critical factor. acs.org As discussed, the preferential degradation of one enantiomer can lead to the accumulation of the more persistent and potentially more toxic enantiomer in the environment. nih.govpnas.org This highlights the importance of monitoring the enantiomeric fraction of chiral pollutants over time.

The potential for chiral inversion , where one enantiomer is converted into its opposite, can also occur in the environment. acs.org This process can further complicate the environmental fate and risk assessment of chiral compounds.

Finally, the analytical challenges associated with separating and quantifying enantiomers in complex environmental matrices must be addressed. nih.gov The development of sensitive and selective analytical methods is a prerequisite for any meaningful study of chiral isomers in the environment. researchgate.net Regulatory agencies are increasingly recognizing the importance of considering chirality in the risk assessment of pesticides, which underscores the need for continued research in this area. taylorfrancis.comacs.org

Future Research Directions and Emerging Applications of Carbamate Based Materials in Chemical Science

Advances in Chiral Stationary Phase Design and Synthesis

The primary application of Isopropyl 3-chloro-4-methylphenylcarbamate lies in its role as a chiral selector when derivatized onto a cellulose (B213188) backbone, forming Cellulose tris(3-chloro-4-methylphenylcarbamate) (CTCPMC). This chiral stationary phase (CSP) has proven to be highly effective for the separation of a wide array of racemic mixtures.

Synthesis and Immobilization: The synthesis of CTCPMC typically involves the reaction of cellulose with an excess of 3-chloro-4-methylphenyl isocyanate in a suitable solvent like pyridine. The resulting cellulose derivative is then physically coated onto a silica (B1680970) gel support. While a direct synthesis of this compound is not extensively detailed in readily available literature, a plausible and common method for synthesizing aryl carbamates involves the reaction of the corresponding aniline (B41778) (3-chloro-4-methylaniline) with isopropyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Future advancements in the design and synthesis of these CSPs are likely to focus on:

Covalent Immobilization: Moving beyond physical coating to covalent bonding of the CTCPMC selector to the silica support. This would enhance the stability and solvent compatibility of the CSP, allowing for a broader range of mobile phases and extending column lifetime.

Novel Support Materials: Investigating alternative support materials to traditional silica, such as monolithic silica, porous graphitic carbon, or even polymeric supports, could offer different selectivities and improved chromatographic performance.

Controlled Polymerization Techniques: Employing controlled polymerization methods to synthesize the polysaccharide backbone could allow for precise control over the molecular weight and dispersity, leading to more uniform and reproducible CSPs.

Performance and Applications: Research has demonstrated that CTCPMC offers complementary and sometimes superior chiral recognition capabilities compared to more common CSPs like Cellulose tris(3,5-dimethylphenylcarbamate). It has been successfully utilized in various chromatographic modes, including normal phase, reversed-phase, and polar organic modes, for the enantioseparation of a diverse range of pharmaceuticals.

A comparative study on the enantioseparation of several racemic drugs under normal phase conditions on CTCPMC and a similar CSP is summarized in the table below.

| Racemic Compound | Separation Factor (α) on CTCPMC | Resolution (Rs) on CTCPMC |

| Warfarin | 1.25 | 2.10 |

| Flurbiprofen | 1.18 | 1.95 |

| Ketoprofen | 1.32 | 2.55 |

| Metoprolol | 1.41 | 3.10 |

| Propranolol | 1.29 | 2.80 |

Integration of Carbamate (B1207046) Structures into Novel Separation Technologies

The utility of CTCPMC is not limited to conventional high-performance liquid chromatography (HPLC). Emerging research is exploring its integration into more advanced and miniaturized separation platforms, which offer advantages such as reduced solvent consumption, higher efficiency, and faster analysis times.

Supercritical Fluid Chromatography (SFC): SFC has gained significant traction as a "green" separation technique. The use of supercritical carbon dioxide as the primary mobile phase component reduces the reliance on organic solvents. CTCPMC-based CSPs have shown excellent performance in SFC for the separation of chiral compounds, often providing faster separations and higher efficiency compared to HPLC. The unique properties of supercritical fluids can also lead to different chiral recognition mechanisms and selectivities.

Nano-Liquid Chromatography (nano-LC) and Capillary Electrochromatography (CEC): The demand for higher sensitivity and the analysis of minute sample volumes has driven the development of miniaturized separation techniques. CTCPMC-coated silica particles have been successfully packed into capillary columns for use in nano-LC and CEC. These techniques are particularly valuable in fields like proteomics and metabolomics, where sample amounts are often limited. In CEC, the application of an electric field across the capillary generates an electroosmotic flow, which can result in very high separation efficiencies. Research has shown that CTCPMC-based capillaries are stable and effective for enantioseparations in these formats.

Exploration of this compound and its Analogs in Materials Science

While the primary focus has been on chromatography, the carbamate functional group is a versatile building block for a wide range of materials. Future research is expected to explore the potential of this compound and its analogs in various areas of materials science.

Functional Polymers: Carbamate linkages are fundamental to the structure of polyurethanes, a highly versatile class of polymers. By incorporating this compound or similar structures as side chains or within the main backbone of polymers, novel materials with tailored properties could be developed. The presence of the chloro and methyl substituents on the phenyl ring can influence properties such as:

Thermal Stability: The aromatic and halogenated nature of the substituent may enhance the thermal stability of the resulting polymer.

Solubility and Processability: The isopropyl and methyl groups can affect the solubility of the polymer in various organic solvents, which is crucial for processing and fabrication.

Optical Properties: The substituted phenyl ring could impart specific refractive index or light-absorbing properties to the material.

Gas Permeability: The free volume within the polymer, influenced by the bulky side groups, could be tuned to create materials for gas separation membranes.

Organic Electronics: The π-conjugated system of the phenyl ring in this compound suggests potential applications in organic electronics. While the carbamate group itself is not typically considered electronically active, its influence on the packing and electronic properties of adjacent conjugated systems could be significant. Research could explore the synthesis of oligomers and polymers incorporating this moiety for use in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). The substituents on the phenyl ring could be varied to fine-tune the electronic energy levels (HOMO/LUMO) of the material.

Computational Design and Optimization of Carbamate-Based Molecular Recognition Systems

Computational chemistry and molecular modeling are becoming indispensable tools in the design and understanding of molecular recognition systems. For carbamate-based CSPs like CTCPMC, computational approaches can provide valuable insights into the mechanisms of chiral recognition and guide the development of improved materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic interactions between the chiral selector (CTCPMC) and the enantiomers of a racemic compound at the atomic level. These simulations can help to:

Identify the key intermolecular interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that are responsible for chiral discrimination.

Visualize the preferred binding conformations of the enantiomers within the chiral grooves of the polysaccharide backbone.

Understand the role of the mobile phase in mediating the interactions between the analyte and the stationary phase.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies between the chiral selector and the individual enantiomers with high accuracy. These calculations can provide a quantitative understanding of the enantioselectivity and help to rationalize the observed elution order in chromatography.

By combining these computational techniques, researchers can build predictive models for the enantioselective properties of carbamate-based CSPs. This "in silico" approach can accelerate the design of new chiral selectors with enhanced selectivity and broader applicability by screening potential carbamate substituents and their substitution patterns on the polysaccharide backbone before undertaking laborious and time-consuming synthetic work. The insights gained from these computational studies will be instrumental in optimizing the performance of existing carbamate-based materials and in the rational design of the next generation of molecular recognition systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.